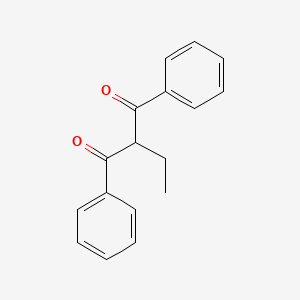

1,3-Propanedione, 2-ethyl-1,3-diphenyl-

Description

Contextualization within β-Diketone Research and Structural Diversity

β-Diketones, or 1,3-dicarbonyl compounds, are a cornerstone of organic chemistry, recognized for their versatile reactivity and the presence of a unique structural feature: two carbonyl groups separated by a methylene (B1212753) group. ontosight.ai This arrangement gives rise to their most notable characteristic, keto-enol tautomerism. researchgate.net The enol form is significantly stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond and a conjugated system, often referred to as resonance-assisted hydrogen bonding (RAHB). researchgate.netresearchgate.net In many β-diketones, the enol tautomer is the predominant form in equilibrium. libretexts.org

The structural diversity of β-diketones is vast, arising from the potential for substitution at multiple positions on the dicarbonyl framework. This chemical flexibility allows for the fine-tuning of their electronic and steric properties. mdpi.com Modifications can be made to the groups attached to the carbonyl carbons and to the central α-carbon, leading to a wide array of symmetric and asymmetric derivatives. researchgate.net This structural variety is fundamental to their broad applicability and is a continuous subject of research, exploring how different substituents influence tautomeric equilibria, acidity, and coordinating ability. mdpi.comruc.dk

Significance of 2-Substituted-1,3-Propanediones in Contemporary Chemical Synthesis and Coordination Chemistry

The substitution at the central carbon atom (the 2-position) of the 1,3-propanedione skeleton, as seen in 2-ethyl-1,3-diphenyl-1,3-propanedione, imparts specific chemical properties that are highly valuable in modern synthesis. The presence of an alkyl group at this position prevents the formation of an enolizable proton, locking the molecule in its diketo form under typical conditions. This structural feature makes these compounds important intermediates, or synthons, in the formation of more complex molecular architectures, including various heterocyclic compounds. nih.govfrontiersin.org

In the field of coordination chemistry, β-diketones are celebrated for their ability to act as versatile ligands. ontosight.ai Upon deprotonation of the central carbon, they form β-diketonate anions that function as bidentate ligands, chelating to metal ions through the two oxygen atoms to form stable complexes similar to the well-known metal acetylacetonates. wikipedia.org The introduction of a substituent at the 2-position, such as the ethyl group in the title compound, sterically and electronically modulates the ligand's properties. This tuning can influence the coordination geometry, stability, and reactivity of the resulting metal complexes, which have applications in catalysis and materials science. mdpi.comnih.gov

Historical Development and Evolution of Research on 1,3-Diphenyl-1,3-Propanedione (Dibenzoylmethane) as a Foundational System

The study of 1,3-Propanedione, 2-ethyl-1,3-diphenyl- is built upon the extensive research history of its parent compound, 1,3-diphenyl-1,3-propanedione, commonly known as dibenzoylmethane (B1670423) (DBM). wikipedia.org DBM is a white, crystalline solid that serves as a prototypical aromatic β-diketone. wikipedia.orgsigmaaldrich.com

Historically, the synthesis of DBM has been a classic example of the Claisen condensation reaction, typically involving the base-catalyzed condensation of acetophenone (B1666503) with an ethyl benzoate. wikipedia.orgprepchem.com Early research focused on its fundamental chemical properties, particularly its tautomerism. Unlike its 2-substituted derivatives, DBM exists predominantly as its enol tautomer. wikipedia.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

59875-94-4 |

|---|---|

Molecular Formula |

C17H16O2 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

2-ethyl-1,3-diphenylpropane-1,3-dione |

InChI |

InChI=1S/C17H16O2/c1-2-15(16(18)13-9-5-3-6-10-13)17(19)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |

InChI Key |

GDWNXHRQHMXRKK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Propanedione, 2 Ethyl 1,3 Diphenyl and Its Analogues

Established Synthetic Routes to Unsubstituted 1,3-Diphenyl-1,3-Propanedione

The synthesis of the foundational compound, 1,3-diphenyl-1,3-propanedione, also known as dibenzoylmethane (B1670423), is well-established in organic chemistry. The primary route involves the Claisen condensation, a robust carbon-carbon bond-forming reaction.

Claisen Condensation Approaches Utilizing Strong Bases

The Claisen condensation reaction between an ester and a ketone is a cornerstone for synthesizing β-diketones. In the case of 1,3-diphenyl-1,3-propanedione, this typically involves the reaction of acetophenone (B1666503) with an ethyl or methyl benzoate. The reaction is promoted by a strong base, which is necessary to deprotonate the α-carbon of the ketone, forming a reactive enolate.

Table 1: Comparison of Strong Bases in Claisen Condensation for 1,3-Diphenyl-1,3-propanedione Synthesis

| Base | Reactants | Typical Yield (%) | Reference |

|---|---|---|---|

| Sodium Ethoxide | Acetophenone, Ethyl Benzoate | 62-85 | google.com |

| Sodium Amide | Acetophenone, Ethyl Benzoate | 62-85 | google.comprepchem.com |

Catalytic Condensation Reactions (e.g., Calcium Oxide-Mediated Syntheses)

While strong bases are effective, their handling on a large industrial scale can be challenging and costly. google.com This has led to the development of alternative catalytic methods. One notable example is the use of calcium oxide (CaO) as a catalyst for the condensation of acetophenone and methyl benzoate. This method provides a more practical and potentially safer alternative to traditional strong bases.

The reaction is typically carried out at elevated temperatures (150°C to 200°C) under an inert atmosphere, with continuous removal of the methanol byproduct to drive the equilibrium towards the product. google.com This catalytic approach has been shown to produce 1,3-diphenyl-1,3-propanedione in yields as high as 89%, demonstrating its efficiency and potential for large-scale production. google.com

Table 2: Calcium Oxide-Mediated Synthesis of 1,3-Diphenyl-1,3-propanedione

| Catalyst | Reactants | Temperature (°C) | Reaction Time (hours) | Max. Yield (%) | Reference |

|---|

Targeted Synthetic Strategies for 2-Ethyl-1,3-diphenyl-1,3-propanedione

The synthesis of 2-ethyl-1,3-diphenyl-1,3-propanedione is achieved by the alkylation of the parent compound, 1,3-diphenyl-1,3-propanedione. The methylene (B1212753) group situated between the two carbonyl functionalities is activated and possesses acidic protons, making it susceptible to deprotonation and subsequent reaction with an electrophile, such as an ethyl halide.

Development and Optimization of Synthetic Pathways for Methylene Position Alkylation

The key step in synthesizing 2-substituted analogues is the selective C-alkylation of the active methylene position. This is typically accomplished by first treating the β-diketone with a base to form the corresponding enolate, which then acts as a nucleophile, attacking an alkylating agent like ethyl iodide or ethyl bromide.

Phase-transfer catalysis (PTC) has emerged as a highly efficient technique for such alkylation reactions. crdeepjournal.orgnih.gov This method facilitates the reaction between reactants in immiscible phases (e.g., an aqueous base and an organic substrate). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the hydroxide or other basic anion from the aqueous phase to the organic phase, where it can deprotonate the β-diketone. The resulting enolate then reacts with the alkyl halide. PTC offers advantages such as the use of inexpensive bases (e.g., NaOH, KOH), milder reaction conditions, and often leads to high selectivity for mono-alkylation. crdeepjournal.org

Comparative Analysis of Reaction Conditions and Yields for 2-Substituted Analogues

The reactivity and yield of the alkylation reaction depend on several factors, including the nature of the base, the solvent, the phase-transfer catalyst, and the specific alkylating agent used. While specific data for the ethylation of 1,3-diphenyl-1,3-propanedione is not extensively detailed in comparative studies, the general principles of active methylene alkylation allow for an analysis of expected outcomes. Reactions with more reactive alkyl halides, such as iodides, generally proceed more readily than with bromides or chlorides. The choice of catalyst and reaction conditions is crucial for optimizing the yield and preventing side reactions, such as O-alkylation or dialkylation.

Table 3: Illustrative Conditions for Alkylation of Active Methylene Compounds

| Substrate | Alkylating Agent | Base/Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Cyano-isothiochromane | Ethyl Iodide | Sodium Amide | Not specified | Not specified | scispace.com |

| Hydantoins | Various Alkyl Halides | NaOH / TBAB | Toluene/Water | High | nih.gov |

Green Chemistry Approaches in β-Diketone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of β-diketones to reduce environmental impact and improve safety. These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

One prominent green technique is the use of microwave irradiation . Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes and often improves yields. This method has been successfully applied to various reactions for synthesizing heterocyclic compounds from β-diketone precursors.

Solvent-free reactions , or solid-state reactions, represent another key green chemistry strategy. By eliminating the need for volatile organic solvents, these methods reduce waste and environmental pollution. Such reactions can be facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support.

Phase-transfer catalysis (PTC) , as mentioned in the context of alkylation, is also considered a green methodology. It allows for the use of water as a solvent and simple, inexpensive inorganic bases, thereby avoiding hazardous solvents and more dangerous reagents. crdeepjournal.org The ability to perform these reactions under mild conditions with high efficiency and selectivity contributes to their environmental and economic advantages.

Coordination Chemistry of 1,3 Propanedione, 2 Ethyl 1,3 Diphenyl and Its Metal Complexes

Ligand Design Principles with 2-Alkyl-Substituted-1,3-Propanediones

The design of ligands is a cornerstone of coordination chemistry, aiming to control the architecture and properties of metal complexes. researchgate.net For 1,3-propanedione derivatives, substitution at the central, or β-position, with alkyl groups is a key strategy for fine-tuning the ligand's properties. The reactivity, selectivity, and stability of the resulting metal catalysts are highly dependent on the ligand environment. researchgate.net

The introduction of alkyl groups, such as methyl, ethyl, or n-butyl, at the 2-position of the 1,3-diphenyl-1,3-propanedione backbone serves several purposes:

Steric Hindrance : The size of the alkyl group can impose steric constraints that influence the coordination geometry of the metal center. Larger alkyl groups can prevent the formation of higher-coordinate complexes or enforce distorted geometries.

Electronic Effects : Alkyl groups are electron-donating and exert a positive inductive effect (+I). This effect increases the electron density on the donor oxygen atoms of the β-diketonate, which can enhance the strength of the metal-ligand bond.

Solubility : The presence of alkyl chains can increase the solubility of the metal complexes in nonpolar organic solvents, which is advantageous for applications in homogeneous catalysis and materials science.

By systematically varying the alkyl substituent, chemists can modulate the electronic structure and steric environment around the metal ion, thereby influencing the spectroscopic, magnetic, and electrochemical properties of the resulting complexes.

Synthesis and Comprehensive Characterization of Metal Chelates

The synthesis of metal chelates with 2-alkyl-substituted-1,3-diphenyl-1,3-propanediones typically involves the reaction of the protonated ligand with a suitable metal salt in the presence of a base to deprotonate the ligand. The resulting complexes are often characterized by a suite of analytical techniques including elemental analysis, spectroscopy (infrared, electronic), and magnetic susceptibility measurements to elucidate their structure and properties.

Copper(II) complexes of 2-substituted-1,3-diphenyl-1,3-propanedione have been synthesized and characterized to explore the impact of the C2-substituent on their properties. ccsenet.orgresearchgate.net These complexes are generally prepared by reacting a copper(II) salt with the respective β-diketone ligand. academicjournals.org The resulting bis(β-diketonato)copper(II) complexes often adopt a distorted octahedral or square pyramidal geometry. researchgate.netacademicjournals.org

The introduction of alkyl groups at the 2-position of 1,3-diphenyl-1,3-propanedione has a discernible influence on the properties of the corresponding copper(II) complexes. The electron-donating nature of the alkyl groups (n-butyl > ethyl > methyl) affects the electronic spectra of the complexes. The infrared spectra reveal shifts in the carbonyl stretching frequency upon complexation, indicating the coordination of the diketonate oxygen atoms to the copper(II) ion. academicjournals.org For instance, the solid reflectance spectra of these complexes show three peaks with varying λmax values, which are assigned to d-d transitions. ccsenet.orgresearchgate.net

Table 1: Selected Infrared Spectral Data (cm⁻¹) for Copper(II) Complexes of 2-Substituted-1,3-diphenyl-1,3-propanedione

| Compound | ν(C=O) |

|---|---|

| Cu(Me-dbm)₂ | 1589 |

| Cu(Et-dbm)₂ | 1587 |

| Cu(n-Pr-dbm)₂ | 1589 |

| Cu(n-Bu-dbm)₂ | 1589 |

Data sourced from research on 2-substituted-1,3-diphenyl-1,3-propanedione complexes.

Bis(β-diketonato)copper(II) complexes can act as Lewis acids and form five- or six-coordinate adducts with neutral donor molecules like 2,2′-bipyridine (bipy) and 1,10-phenanthroline (phen). academicjournals.org The formation of these adducts leads to significant changes in the properties of the complexes. For example, the electronic spectra of the adducts typically display a single broad band in the visible region, in contrast to the parent complexes. ccsenet.orgresearchgate.net Conductance measurements have shown that some of these adducts, such as Cu(dbm)(phen) and Cu(Me-dbm)(phen), behave as 1:1 electrolytes in solution. ccsenet.orgresearchgate.net

Table 2: Electronic Spectral Data (cm⁻¹) for Copper(II) Complex Adducts

| Compound | d-d Transition Bands |

|---|---|

| [Cu(Et-dbm)₂(bipy)] | 14,493 |

| [Cu(n-Pr-dbm)₂(bipy)] | 14,577 |

| [Cu(n-Bu-dbm)₂(bipy)] | 14,698 |

| [Cu(Et-dbm)₂(phen)] | 13,553 |

| [Cu(n-Pr-dbm)₂(phen)] | 13,804 |

| [Cu(n-Bu-dbm)₂(phen)] | 13,889 |

Data reflects adducts with 2,2'-bipyridine and 1,10-phenanthroline.

Nickel(II) complexes of 2-substituted-1,3-diphenyl-1,3-propanedione and their adducts with 2,2′-bipyridine and 1,10-phenanthroline have been prepared and characterized. tandfonline.com These compounds are typically non-electrolytes in nitromethane. tandfonline.com The parent Ni(II) complexes are synthesized by reacting nickel(II) acetate with the appropriate ligand. tandfonline.com Room temperature magnetic moments suggest they are magnetically dilute compounds. tandfonline.com X-ray crystallography of a related adduct, Ni(dbm)₂bipy, revealed a six-coordinate octahedral geometry around the nickel ion, coordinated by two units of the diketonate and one unit of bipyridine. tandfonline.com

The electronic spectra show bathochromic shifts of the π₃→π₄* transition upon chelation, while the infrared spectra indicate shifts in the carbonyl frequencies. tandfonline.com The effect of the alkyl substituent at the β-position on the spectral properties has been noted in related nickel(II) β-diketonate complexes. semanticscholar.orgccsenet.org

Table 3: Magnetic Moments and Electronic Spectral Data for Nickel(II) Complexes and Adducts

| Compound | μeff (B.M.) | Electronic Spectra Bands (cm⁻¹) |

|---|---|---|

| Ni(Me-dbm)₂ | 3.29 | 15,385; 18,182; 27,778 |

| Ni(Et-dbm)₂ | 3.25 | 15,625; 18,519; 28,169 |

| Ni(n-Bu-dbm)₂ | 3.32 | 15,385; 18,182; 28,169 |

| Ni(Me-dbm)₂bipy | 3.19 | 17,544; 28,571 |

| Ni(Et-dbm)₂bipy | 3.18 | 17,544; 28,571 |

| Ni(n-Bu-dbm)₂bipy | 3.14 | 17,241; 28,571 |

Data from studies on 2-substituted-1,3-diphenyl-1,3-propanedione complexes. tandfonline.com

Lanthanide ions form complexes with β-diketonates, including derivatives of 1,3-diphenyl-1,3-propanedione, which are known for their interesting photoluminescent properties. scirp.orgresearchgate.net The β-diketonate ligand can act as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. scirp.orgresearchgate.net

For example, europium(III) complexes with 1,3-diphenyl-1,3-propanedione exhibit intense red luminescence due to the efficient energy transfer from the ligand to the Eu³⁺ ion. scirp.orgresearchgate.net The synthesis of these complexes often involves reacting a lanthanide(III) salt with the β-diketone in the presence of a base. scirp.org The resulting complexes can have various stoichiometries, such as tetrakis(β-diketonato)lanthanate(III) anions. scirp.org The coordination number of the lanthanide ion in these complexes is often high, typically eight or nine. In tetrakis(1,3-diphenyl-1,3-propanedionato)europate(III) complexes, the europium ion is coordinated by eight oxygen atoms from the four chelating ligands in a distorted geometry. scirp.org

The luminescent properties of these complexes make them promising for applications in various fields, including organic light-emitting diodes (OLEDs). researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3-Propanedione, 2-ethyl-1,3-diphenyl- |

| 1,3-Diphenyl-1,3-propanedione |

| 2,2′-Bipyridine |

| 1,10-Phenanthroline |

| Copper(II) acetate |

| Nickel(II) acetate |

| Europium(III) chloride |

Lanthanide Complexes Incorporating 1,3-Diphenyl-1,3-Propanedione Derivatives

Photoluminescence Properties and Energy Transfer Mechanisms

Metal complexes of 1,3-Propanedione, 2-ethyl-1,3-diphenyl-, particularly with lanthanide ions such as Europium(III) (Eu³⁺), are expected to exhibit characteristic luminescence through the "antenna effect". In this process, the organic ligand absorbs ultraviolet (UV) light and transfers the excitation energy to the central metal ion, which then emits light.

The photoluminescence process in such complexes generally follows these steps:

Absorption: The β-diketonate ligand, acting as an antenna, absorbs UV radiation, promoting an electron from the ground state (S₀) to an excited singlet state (S₁).

Energy Transfer (ET): The energy from the ligand's triplet state is transferred to the accepting energy levels of the lanthanide ion. This intramolecular energy transfer is the cornerstone of the antenna effect.

Emission: The excited lanthanide ion relaxes to its ground state by emitting photons, resulting in the characteristic sharp emission bands of the metal ion. For Eu³⁺ complexes, this typically results in a strong red emission corresponding to the ⁵D₀ → ⁷F₂ transition.

A study on europium(III) complexes with the parent ligand, 1,3-diphenyl-1,3-propanedione, demonstrated that the ligand acts as a strong antenna, leading to red luminescence upon UV excitation researchgate.net. It is reasonable to expect that complexes of 2-ethyl-1,3-diphenyl-1,3-propanedione would exhibit similar luminescent properties, with potential modulation of quantum yield and lifetime due to the electronic and steric effects of the ethyl group.

| Photophysical Process | Description | Potential Influence of 2-Ethyl Substituent |

| Absorption | Ligand-centered absorption of UV light. | Minor shifts in absorption maxima due to electronic effects. |

| Intersystem Crossing | Transition from excited singlet to triplet state of the ligand. | Efficiency may be altered by changes in spin-orbit coupling. |

| Energy Transfer | Non-radiative transfer of energy from ligand to metal ion. | Efficiency depends on the energy gap between ligand triplet and metal accepting levels, which may be slightly modified. |

| Emission | Radiative decay from the excited state of the metal ion. | Characteristic metal-centered emission is expected to be retained. |

| Quantum Yield | Overall efficiency of the luminescence process. | Can be influenced by steric hindrance affecting non-radiative decay pathways. |

Magnetic Anisotropy and Spin Dynamics in Dysprosium(III) Complexes

Complexes of 1,3-Propanedione, 2-ethyl-1,3-diphenyl- with Dysprosium(III) (Dy³⁺) are of interest for their potential as single-molecule magnets (SMMs). The magnetic properties of Dy³⁺ complexes are highly dependent on the ligand field, which dictates the magnetic anisotropy of the metal center.

The large magnetic moment and significant magnetic anisotropy of the Dy³⁺ ion arise from its ground electronic state. The coordination environment created by the ligands plays a critical role in determining the orientation and strength of this anisotropy. For a Dy³⁺ complex to exhibit SMM behavior, there must be a significant energy barrier to the reversal of its magnetization, which is a direct consequence of the magnetic anisotropy.

The coordination of 1,3-Propanedione, 2-ethyl-1,3-diphenyl- to a Dy³⁺ ion will create a specific crystal field around the metal. The geometry of this coordination sphere is paramount. The presence of the 2-ethyl substituent can introduce steric constraints that influence the coordination geometry and the symmetry of the complex. These structural modifications can, in turn, have a profound effect on the magnetic anisotropy. For instance, a more distorted coordination environment can lead to a stronger axial anisotropy, which is often desirable for enhancing SMM properties.

The spin dynamics in these complexes, which describe how the magnetic moment relaxes, are also influenced by the molecular structure. The vibrations of the ligand, including the ethyl group, can couple to the spin of the Dy³⁺ ion, providing pathways for quantum tunneling of magnetization, which is a mechanism that short-circuits the energy barrier for magnetization reversal. Therefore, the rigidity of the complex and the nature of the substituent can impact the relaxation dynamics.

| Magnetic Property | Description | Potential Influence of 2-Ethyl Substituent |

| Magnetic Anisotropy | The directional dependence of the magnetic properties of the Dy³⁺ ion. | Steric hindrance from the ethyl group can enforce a lower symmetry coordination geometry, potentially enhancing axial anisotropy. |

| Energy Barrier (Ueff) | The energy required to reverse the direction of magnetization. | A stronger magnetic anisotropy generally leads to a higher energy barrier. |

| Spin Dynamics | The mechanisms by which the magnetic moment relaxes. | Vibrational modes associated with the ethyl group could influence spin-lattice relaxation and quantum tunneling of magnetization. |

Chelation Dynamics and Thermodynamic Stability Constants of Metal Complexes

The formation of a metal complex with a chelating ligand like 1,3-Propanedione, 2-ethyl-1,3-diphenyl- in solution is an equilibrium process characterized by a stability constant (log K or log β). A higher stability constant indicates a greater tendency for the complex to form and persist in solution. The thermodynamic stability of a metal complex is a measure of the extent to which the complex will form at equilibrium.

The chelation of a metal ion by 1,3-Propanedione, 2-ethyl-1,3-diphenyl- involves the formation of a six-membered ring, which is generally a stable arrangement. The stability of the resulting metal complex is influenced by several factors, including the nature of the metal ion, the basicity of the ligand, and steric effects.

The 2-ethyl substituent can affect the thermodynamic stability of the metal complexes in two primary ways:

Electronic Effect: The electron-donating nature of the ethyl group increases the electron density on the coordinating oxygen atoms of the β-diketonate. This increased basicity can lead to stronger bonds with the metal ion, thereby increasing the thermodynamic stability of the complex.

Steric Effect: The bulkiness of the ethyl group can introduce steric hindrance, which may weaken the metal-ligand bonds or prevent the optimal coordination geometry from being achieved. This steric strain can decrease the stability of the complex.

| Factor | Description | Influence of 2-Ethyl Substituent |

| Ligand Basicity | The ability of the ligand to donate its electron pair to the metal ion. | The electron-donating ethyl group increases the basicity of the coordinating oxygen atoms. |

| Steric Hindrance | The spatial interference between the ligand and the metal ion or other ligands. | The bulky ethyl group can introduce steric strain, particularly with smaller metal ions. |

| Stability Constant (log K) | A measure of the equilibrium constant for the formation of the complex. | The net effect of electronic and steric factors will determine the change in the stability constant relative to the unsubstituted ligand. |

Influence of the 2-Ethyl Substituent on Coordination Geometries and Stereochemistry of Metal Complexes

The introduction of a substituent at the central carbon atom of the 1,3-propanedione backbone can have a significant impact on the coordination geometries and stereochemistry of the resulting metal complexes. The 2-ethyl group in 1,3-Propanedione, 2-ethyl-1,3-diphenyl- is expected to exert a notable steric influence.

In complexes with multiple ligands, the bulky ethyl groups will likely orient themselves to minimize steric repulsion. This can lead to specific stereoisomers being favored or to distortions in the ideal coordination geometry. For example, in an octahedral complex with three such ligands, the ethyl groups may preferentially adopt positions that are far from each other.

The steric demand of the 2-ethyl substituent can also influence the coordination number of the central metal ion. For larger metal ions that can accommodate higher coordination numbers, the steric bulk of the ligand might favor the formation of complexes with a lower number of ligands compared to the less hindered parent DBM ligand.

Furthermore, the presence of the chiral center that can be created upon coordination can lead to the formation of diastereomers in certain complexes. The ethyl group can influence the relative stability of these diastereomers, potentially leading to stereoselective complex formation. Studies on the parent ligand, 1,3-diphenyl-1,3-propanedione, have shown that it can form eight-coordinate complexes with europium(III) researchgate.netscirp.org. The introduction of the 2-ethyl group might lead to changes in the bond angles and distances within the coordination sphere to accommodate the substituent, or it could favor a different coordination number altogether.

| Structural Aspect | Description | Potential Influence of 2-Ethyl Substituent |

| Coordination Geometry | The spatial arrangement of the ligands around the central metal ion. | Steric hindrance can cause distortions from idealized geometries (e.g., octahedral, square planar). |

| Coordination Number | The number of donor atoms bonded to the central metal ion. | The bulky ethyl group may favor lower coordination numbers to reduce steric crowding. |

| Stereochemistry | The three-dimensional arrangement of atoms in the complex. | Can lead to the preferential formation of specific stereoisomers due to steric interactions between the ethyl groups. |

| Bond Lengths and Angles | The distances and angles between atoms in the coordination sphere. | May be altered to accommodate the steric bulk of the ethyl substituent. |

Spectroscopic and Structural Elucidation of 1,3 Propanedione, 2 Ethyl 1,3 Diphenyl and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1,3-Propanedione, 2-ethyl-1,3-diphenyl-, ¹H and ¹³C NMR spectra provide definitive information about its carbon-hydrogen framework. The molecule, like other β-diketones, can exist in a tautomeric equilibrium between the diketo and enol forms, which is often slow on the NMR timescale, allowing for the observation of both species in solution nih.gov.

The ¹H NMR spectrum of the enol form is characterized by a distinct downfield signal for the enolic proton, typically above 16 ppm, due to strong intramolecular hydrogen bonding. The protons of the ethyl group at the C2 position would present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group. The phenyl groups exhibit complex multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons (C1 and C3) around 200 ppm in the diketo form, which shift upfield in the enol form. The ethyl group would contribute two signals, one for the methylene carbon and one for the methyl carbon.

Hypothetical ¹H and ¹³C NMR Data for 1,3-Propanedione, 2-ethyl-1,3-diphenyl- (Enol Form)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~17.0 | s | 1H | Enolic OH |

| 7.9-8.1 | m | 4H | Aromatic (ortho-protons) |

| 7.3-7.6 | m | 6H | Aromatic (meta-, para-protons) |

| ~2.5 | q | 2H | -CH₂- (ethyl) |

| ~1.2 | t | 3H | -CH₃ (ethyl) |

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~185 | C=O (enol) |

| 127-135 | Aromatic C |

| ~110 | C2 (enol) |

| ~15 | -CH₂- (ethyl) |

| ~12 | -CH₃ (ethyl) |

Advanced Techniques for Structural Assignment and Conformational Analysis

To unambiguously assign all proton and carbon signals, especially within the complex aromatic regions, advanced 2D NMR techniques are employed. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, which would clearly correlate the methylene and methyl signals of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons, allowing for the definitive assignment of the -CH₂, -CH₃, and aromatic C-H carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons, such as the carbonyl and ipso-aromatic carbons, by observing their correlations to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. It is particularly useful for conformational analysis, such as determining the spatial arrangement of the ethyl group relative to the phenyl rings. The Nuclear Overhauser Effect (NOE) can provide information on the spatial proximity between different atoms within a molecule. diva-portal.org

Analysis of Paramagnetic Shifts in Lanthanide-Containing Complexes

When 1,3-Propanedione, 2-ethyl-1,3-diphenyl- acts as a ligand to form complexes with paramagnetic lanthanide ions (e.g., Eu³⁺, Yb³⁺, Dy³⁺), the NMR spectra of the ligand are dramatically altered. researchgate.netchemrxiv.org The presence of the paramagnetic center induces large shifts in the resonance signals, known as Lanthanide-Induced Shifts (LIS). researchgate.net These shifts can be either upfield or downfield by tens or even hundreds of ppm. researchgate.net

For instance, in studies of the parent compound, 1,3-diphenyl-1,3-propanedione, complexation with Europium(III) results in significant shifting of the ligand's proton signals due to the paramagnetic effect of the Eu(III) ion. scirp.org While these shifts complicate direct spectral interpretation, they are also a powerful tool. The magnitude and direction of the LIS are dependent on the specific lanthanide ion and the geometry of the complex, providing valuable structural information about the complex in solution. researchgate.net Increased paramagnetic broadening of signals is also a common feature, particularly for ions with large magnetic anisotropies. chemrxiv.orgchemrxiv.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insight into the functional groups and bonding within a molecule and its complexes.

Characteristic Carbonyl Vibrations and Enolization Manifestations

The IR spectrum of a β-diketone like 1,3-Propanedione, 2-ethyl-1,3-diphenyl- is distinguished by the intense absorption band of the carbonyl (C=O) group. spectroscopyonline.com

Diketone Form: The diketo tautomer would exhibit a strong C=O stretching vibration (ν(C=O)) typically in the range of 1700-1740 cm⁻¹.

Enol Form: Due to conjugation and strong intramolecular hydrogen bonding, the enol tautomer shows a characteristic shift of the carbonyl band to a lower frequency, typically appearing in the 1600-1650 cm⁻¹ region. This band is often assigned to a composite vibration of C=O and C=C stretching. A very broad O-H stretching band may also be observed between 2500 and 3200 cm⁻¹.

Conjugation of the carbonyl group with the phenyl rings also influences the position of the stretching frequency, typically lowering it compared to non-conjugated ketones. pg.edu.pl

Identification of Ligand-Metal Interactions and Complex Formation

When the diketone ligand coordinates to a metal ion, its vibrational spectrum undergoes noticeable changes, which serve as direct evidence of complex formation. The most significant change occurs in the carbonyl stretching region. Upon coordination to a metal center through its oxygen atoms, the electron density is drawn away from the C=O bonds. This weakens the C=O double bond, causing its stretching frequency to decrease. This "red shift" of the ν(C=O) band to a lower wavenumber (typically by 20-50 cm⁻¹) is a hallmark of ligand-metal bond formation. New, non-ligand bands may also appear at lower frequencies (typically below 600 cm⁻¹), corresponding to the new metal-oxygen (M-O) stretching vibrations. researchgate.net

Typical IR Frequencies for 1,3-diphenyl-1,3-propanedione and its Metal Complexes

| Vibrational Mode | Free Ligand (Enol form) | Metal Complex | Comment |

|---|---|---|---|

| ν(O-H) | 2500-3200 (broad) | Absent | Enolic proton is lost upon chelation. |

| ν(C=O) + ν(C=C) | ~1600-1650 | ~1550-1600 | Red-shifted upon coordination. |

| ν(M-O) | Absent | ~400-600 | New band indicating complex formation. |

Electronic Spectroscopy: UV-Visible and Fluorescence Studies

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of the compound and its complexes. The aromatic rings and the conjugated enone system of the ligand are strong chromophores, leading to intense absorption in the UV region. These absorptions are typically attributed to π → π* and n → π* electronic transitions. researchgate.net

Upon forming complexes, particularly with lanthanide ions, the photophysical properties can be dramatically enhanced. In these systems, the organic ligand (the diketone) acts as an "antenna." It efficiently absorbs UV radiation and transfers the excitation energy to the central lanthanide ion. bionano-bg.eu This energy transfer process, known as the antenna effect, populates the excited states of the metal ion. The subsequent relaxation of the lanthanide ion results in its characteristic, sharp, and long-lived luminescence. mdpi.comjbiochemtech.com

For example, Europium(III) complexes of 1,3-diphenyl-1,3-propanedione exhibit strong red luminescence upon UV excitation. scirp.org This emission is due to the ⁵D₀ → ⁷F₂ transition of the Eu(III) ion, which is hypersensitive and typically produces a strong peak around 615 nm. mdpi.com The efficiency of this process makes these complexes highly valuable for applications in light-emitting devices and biological imaging. scirp.orgnih.gov

Spectroscopic Properties of a Typical Europium(III)-diketonate Complex

| Property | Wavelength (nm) | Assignment |

|---|---|---|

| Ligand Absorption (λ_max) | ~315-350 | π → π* transition (Antenna) |

| Eu(III) Emission (λ_em) | ~593 | ⁵D₀ → ⁷F₁ |

| Eu(III) Emission (λ_em) | ~615 | ⁵D₀ → ⁷F₂ (Strongest) |

| Eu(III) Emission (λ_em) | ~651 | ⁵D₀ → ⁷F₃ |

Absorption and Emission Properties of Free Ligands and Metal Chelates

The photophysical properties of β-diketone ligands, such as derivatives of 1,3-diphenyl-1,3-propanedione, and their metal chelates are of significant interest. The ligand itself typically displays strong absorption bands in the ultraviolet (UV) region. For instance, a similar compound, 1,3-diphenyl-1,3-propanedione, exhibits absorption bands around 225 nm and 270 nm, which are attributed to n-π* transitions of the enol form, and a stronger band at 352 nm. scirp.org

When these ligands coordinate to a metal ion, particularly a lanthanide ion like Europium(III), the absorption properties can be significantly altered. The formation of the chelate often leads to an enhancement of the molar extinction coefficient. For example, a piperidinium tetrakis(1,3-diphenyl-1,3-propanedionato)europate(III) complex showed a molar extinction coefficient of 9 x 10⁴ L・mol⁻¹・cm⁻¹ at 352 nm, indicating effective chelation. scirp.org

A key feature of lanthanide complexes with these organic ligands is the "antenna effect." The organic ligand absorbs UV light efficiently and transfers the absorbed energy to the central lanthanide ion. This energy transfer process then excites the metal ion, which subsequently emits light through its characteristic sharp emission bands. In the case of Europium(III) complexes, this results in strong red luminescence, typically corresponding to the ⁵D₀ → ⁷F₂ transition. scirp.org The emission spectra of such complexes are dominated by the metal ion's transitions, with the specific transitions observed being ⁵D₀ → ⁷Fⱼ where J can be 0, 1, 2, 3, and 4. scirp.org

The absorption and emission spectra of platinum(II) complexes with related ligands have also been studied, showing potential as efficient blue triplet emitters for applications like Organic Light-Emitting Diodes (OLEDs). researchgate.net The electronic and photophysical properties of these complexes can be fine-tuned to enhance quantum yields. researchgate.net Similarly, dinuclear Pt(II) complexes have been investigated for deep-red and near-infrared phosphorescent OLEDs. researchgate.net

Table 1: Spectroscopic Data for a Related Europium(III) Complex

| Property | Value | Reference |

| Absorption Maximum (λ_abs) | 352 nm | scirp.org |

| Molar Extinction Coefficient (ε) | 9 x 10⁴ L・mol⁻¹・cm⁻¹ | scirp.org |

| Primary Emission Transition | ⁵D₀ → ⁷F₂ | scirp.org |

Luminescence Thermometry Applications of Lanthanide Complexes

Lanthanide complexes are prominent candidates for luminescence thermometry, a technique for remote temperature sensing. researchgate.net This application leverages the temperature-dependent changes in the luminescence properties of the material. Parameters such as the intensity of electronic transitions, emission lifetime, and the ratio of intensities of different emission bands (Luminescence Intensity Ratio - LIR) can be correlated with temperature. researchgate.net

Ratiometric thermometers, which use the LIR of two different lanthanide ions (like a Tb³⁺/Eu³⁺ pair) or two different transitions of a single ion, are particularly advantageous as they provide a self-referencing signal that is less susceptible to fluctuations in excitation power or concentration. researchgate.net The design of the ligand is crucial for optimizing the performance of these luminescent thermometers. researchgate.net While specific studies on 1,3-propanedione, 2-ethyl-1,3-diphenyl- for this application are not widely available, the principles derived from similar lanthanide complexes are directly applicable. The goal is to design ligands that act as efficient antennas and create a coordination environment that enhances the desired temperature-sensitive luminescent properties. researchgate.net

Mass Spectrometry Techniques (ESI-MS, FAB-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of newly synthesized compounds. Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been successfully used to characterize metal complexes of β-diketones. For example, the positive FAB-mass spectrum of a piperidinium tetrakis(1,3-diphenyl-1,3-propanedionato)europate(III) complex was used, in conjunction with other analytical data, to confirm its composition. scirp.org

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can help to identify the elemental composition and decomposition pathways of the compounds. researchgate.net Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful technique, especially for analyzing charged complexes in solution. These techniques, often used in combination, provide definitive evidence for the formation of the desired ligand and its metal complexes, and can offer insights into their fragmentation patterns under ionization conditions.

Single Crystal X-ray Diffraction Analysis

Through single crystal X-ray diffraction, the exact molecular structure of compounds can be determined. For instance, the analysis of a europium(III) complex with four 1,3-diphenyl-1,3-propanedione ligands revealed an eight-coordinate structure around the central metal ion. scirp.org The study of different crystalline forms of this complex, obtained from various solvents, showed slight variations in the coordination geometry due to crystal packing effects. scirp.org Such analyses can reveal the precise coordination environment of the metal ion, including the bond distances between the metal and the oxygen atoms of the β-diketonate ligand. The structure of the free ligand itself can also be determined, providing a baseline for comparison with its coordinated form.

Table 2: Example Crystallographic Data for a Related Europium(III) Complex (Crystal 2a)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | scirp.org |

| Space Group | Cc | scirp.org |

| Molecules per Unit Cell (Z) | 4 | scirp.org |

Furthermore, the analysis can reveal the presence of solvent molecules within the crystal lattice. For example, the crystallization of a europium(III) complex of 1,3-diphenyl-1,3-propanedione from different solvents (chloroform, ethanol, and benzene) resulted in crystals with and without included solvent molecules (water and benzene). scirp.org The large cavities formed by the packing of the bulky complex molecules facilitated this inclusion. scirp.org The presence or absence of these solvent molecules can lead to different crystal structures and packing arrangements. scirp.org Powder X-ray diffraction (PXRD) can be used to confirm the bulk purity of the crystalline sample and to study guest-free forms of the material. rsc.org

Conductometric Measurements of Metal Complexes to Determine Electrolytic Behavior

Conductometric measurements are a straightforward method to determine whether a metal complex behaves as an electrolyte in a given solvent. By dissolving the complex in a solvent like DMF (dimethylformamide) and measuring the molar conductance, one can infer the charge of the complex.

Generally, complexes that are neutral will have very low molar conductance values and are considered non-electrolytes. nih.gov In contrast, complexes that dissociate in solution to produce ions will have higher molar conductance values, indicating they are electrolytes. For example, in a study of various metal complexes, molar conductance values in 10⁻³ M DMF were used to distinguish between non-electrolytic and electrolytic behavior. nih.gov For complexes of 1,3-propanedione, 2-ethyl-1,3-diphenyl-, this measurement would clarify whether ancillary ligands (like chloride) remain coordinated to the metal center or dissociate in solution.

Table 3: Representative Molar Conductance Ranges for Complexes in DMF

| Electrolyte Type | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |

| Non-electrolyte | < 40 |

| 1:1 Electrolyte | 65 - 90 |

| 1:2 Electrolyte | 130 - 170 |

| 1:3 Electrolyte | > 170 |

Note: These ranges are approximate and can vary depending on the specific complex, solvent, and temperature.

Computational Chemistry and Theoretical Investigations of 1,3 Propanedione, 2 Ethyl 1,3 Diphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For 1,3-Propanedione, 2-ethyl-1,3-diphenyl-, DFT calculations are instrumental in determining its optimized molecular geometry and electronic properties. These calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost. The geometry optimization process seeks to find the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For β-diketones like the title compound, DFT is particularly useful for studying the tautomeric equilibrium between the diketo and enol forms, the latter being stabilized by a strong intramolecular hydrogen bond.

A significant application of DFT is the prediction of various spectroscopic parameters, which can then be validated against experimental data.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts are valuable for assigning experimental spectra and can help in the structural elucidation of the compound and its conformers. For 1,3-Propanedione, 2-ethyl-1,3-diphenyl-, the chemical shifts of the protons and carbons in the phenyl rings, the ethyl group, and the propanedione backbone would be of particular interest.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl H | 7.2 - 8.0 |

| Methine CH | 4.5 - 5.0 |

| Methylene (B1212753) CH₂ (ethyl) | 2.5 - 2.8 |

| Methyl CH₃ (ethyl) | 1.1 - 1.3 |

Note: These are representative values based on similar structures and require specific calculations for validation.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. This is useful for identifying characteristic functional groups. For the title compound, key vibrational modes would include the C=O stretching in the diketo form, and the C=C and O-H stretching in the enol form. mdpi.com The calculated frequencies are often scaled to better match experimental values. ubc.ca

Interactive Data Table: Predicted IR Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (enol) | 3200 - 3600 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (diketo) | 1680 - 1720 |

| C=C stretch (enol ring) | 1580 - 1640 |

Note: These are representative values based on similar structures and require specific calculations for validation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions and thus the Ultraviolet-Visible (UV-Vis) absorption spectrum. mdpi.comnih.govnih.gov For 1,3-Propanedione, 2-ethyl-1,3-diphenyl-, the predicted spectrum would likely show strong absorptions in the UV region, corresponding to π-π* transitions within the conjugated system of the phenyl rings and the enol form of the diketone. The presence of aromatic rings is known to cause a red-shift (bathochromic shift) in the absorption maxima. nih.govnih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For 1,3-Propanedione, 2-ethyl-1,3-diphenyl-, the HOMO is expected to be localized on the π-system of the enol ring and the phenyl groups, while the LUMO would likely be distributed over the carbonyl groups and the aromatic rings.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as:

Ionization Potential (I): I ≈ -E(HOMO)

Electron Affinity (A): A ≈ -E(LUMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity towards electrophiles and nucleophiles.

Interactive Data Table: Calculated Reactivity Descriptors

| Descriptor | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | E(HOMO) | - | -5 to -7 |

| LUMO Energy | E(LUMO) | - | -1 to -3 |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | 3 to 5 |

| Electronegativity | χ | (I + A) / 2 | 3 to 4 |

| Chemical Hardness | η | (I - A) / 2 | 1.5 to 2.5 |

Note: These are representative values based on similar structures and require specific calculations for validation.

High-Level Ab Initio and Semi-Empirical Methods (e.g., CASSCF, PM3)

While DFT is widely used, other computational methods can provide additional insights.

High-Level Ab Initio Methods (e.g., CASSCF): For studying excited states or systems with strong electron correlation, high-level ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) can be employed. While computationally expensive, CASSCF can provide a more accurate description of the electronic structure in certain cases, such as in the study of photochemical reactions or the electronic properties of coordination compounds.

Semi-Empirical Methods (e.g., PM3): Semi-empirical methods, such as PM3 (Parametric Method 3), offer a faster, albeit less accurate, alternative to DFT and ab initio methods. uomustansiriyah.edu.iqwikipedia.orguni-muenchen.de These methods use parameters derived from experimental data to simplify the calculations. wikipedia.org PM3 can be useful for preliminary geometry optimizations of large systems or for providing initial structures for higher-level calculations. uomustansiriyah.edu.iqwikipedia.orguni-muenchen.de

1,3-Propanedione, 2-ethyl-1,3-diphenyl-, as a β-diketone, can act as a ligand to form coordination compounds with various metal ions. The electronic structure of these metal complexes, which can be investigated by DFT and ab initio methods, is directly related to their magnetic properties. The number of unpaired electrons in the metal's d-orbitals, influenced by the ligand field, determines whether the complex is paramagnetic or diamagnetic. Computational methods can predict the spin state of the metal center and help in understanding the magnetic susceptibility data.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes conformation.

For 1,3-Propanedione, 2-ethyl-1,3-diphenyl-, MD simulations can be used to perform a thorough conformational analysis. This would involve exploring the different possible orientations of the phenyl rings and the ethyl group, and assessing their relative energies and the barriers to interconversion. This is particularly important for understanding the flexibility of the molecule and how it might interact with other molecules or its environment, for example, in a solvent or within a biological system. The results of MD simulations can provide a statistical description of the conformational landscape of the molecule.

Elucidation of Quantitative Structure-Property Relationships (QSPR) and Structure-Activity Relationships (QSAR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational methodologies aimed at establishing a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activities, respectively. nih.gov These models are instrumental in medicinal chemistry and drug discovery for predicting the characteristics of novel molecules, thereby streamlining the process of identifying promising drug candidates. nih.gov For a specific compound like 1,3-Propanedione, 2-ethyl-1,3-diphenyl-, QSPR and QSAR models can offer predictive insights into its behavior, even in the absence of extensive experimental data.

The core principle of QSPR/QSAR lies in the hypothesis that the structural features of a molecule, quantified by molecular descriptors, dictate its properties and biological actions. hufocw.org The development of a robust QSPR or QSAR model involves the creation of a dataset of structurally related compounds with known properties or activities, the calculation of a wide array of molecular descriptors for each compound, the selection of the most relevant descriptors, and the generation and validation of a mathematical model that links these descriptors to the observed outcomes.

While specific QSPR and QSAR studies on 1,3-Propanedione, 2-ethyl-1,3-diphenyl- are not extensively documented in publicly available literature, the methodologies can be applied to this molecule and its analogs. The following sections detail how such investigations would be theoretically structured, including the types of descriptors that would be calculated and the nature of the predictive models that could be developed.

Hypothetical QSPR Study of 1,3-Propanedione, 2-ethyl-1,3-diphenyl- and Its Analogs

A QSPR study for 1,3-Propanedione, 2-ethyl-1,3-diphenyl- would aim to predict its physicochemical properties, which are crucial for understanding its behavior in various chemical and biological systems. These properties can include, but are not limited to, boiling point, melting point, solubility, and lipophilicity (log P).

The first step would be to define a dataset of molecules structurally related to 1,3-Propanedione, 2-ethyl-1,3-diphenyl-. For each of these molecules, a range of molecular descriptors would be calculated. These descriptors can be categorized as follows:

0D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

1D Descriptors: These are derived from the substructure of the molecule, including counts of functional groups and hydrogen bond donors/acceptors.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors related to its shape, size, and electronic properties like dipole moment and polarizability. ucsb.edu

The following interactive table illustrates a hypothetical dataset for a QSPR study of 1,3-Propanedione, 2-ethyl-1,3-diphenyl- and a few of its notional analogs, focusing on the prediction of the octanol-water partition coefficient (Log P), a measure of lipophilicity.

| Compound | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds | Predicted Log P |

|---|---|---|---|---|

| 1,3-Propanedione, 1,3-diphenyl- | 224.26 | 34.14 | 4 | 3.10 |

| 1,3-Propanedione, 2-methyl-1,3-diphenyl- | 238.29 | 34.14 | 4 | 3.55 |

| 1,3-Propanedione, 2-ethyl-1,3-diphenyl- | 252.31 | 34.14 | 5 | 4.00 |

| 1,3-Propanedione, 2-propyl-1,3-diphenyl- | 266.34 | 34.14 | 6 | 4.45 |

Hypothetical QSAR Study of 1,3-Propanedione, 2-ethyl-1,3-diphenyl- and Its Analogs

A QSAR study would focus on predicting the biological activity of 1,3-Propanedione, 2-ethyl-1,3-diphenyl- and its analogs. The β-diketone scaffold, present in this molecule, is found in numerous compounds with a wide range of biological activities. researchgate.netnih.gov For instance, derivatives of 1,3-diphenyl-1,3-propanedione have been investigated for their potential as cytotoxic agents.

Similar to a QSPR study, a QSAR investigation would begin with a dataset of analogous compounds with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50) against a particular biological target. The same types of molecular descriptors would be calculated.

The subsequent interactive table presents a hypothetical dataset for a QSAR study, aiming to predict the anticancer activity (expressed as pIC50, the negative logarithm of the IC50 value) of 1,3-Propanedione, 2-ethyl-1,3-diphenyl- and its notional analogs against a cancer cell line.

| Compound | Log P | HOMO Energy (eV) | LUMO Energy (eV) | Predicted pIC50 |

|---|---|---|---|---|

| 1,3-Propanedione, 1,3-diphenyl- | 3.10 | -6.25 | -1.80 | 5.20 |

| 1,3-Propanedione, 2-methyl-1,3-diphenyl- | 3.55 | -6.20 | -1.75 | 5.50 |

| 1,3-Propanedione, 2-ethyl-1,3-diphenyl- | 4.00 | -6.18 | -1.73 | 5.85 |

| 1,3-Propanedione, 2-propyl-1,3-diphenyl- | 4.45 | -6.15 | -1.70 | 5.70 |

In these hypothetical models, descriptors like Log P are often included as they relate to the ability of a compound to cross cell membranes. Electronic descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial, as they provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions with biological targets. ucsb.edu

The development of predictive QSPR and QSAR models for 1,3-Propanedione, 2-ethyl-1,3-diphenyl- would be a valuable tool for guiding the synthesis of new derivatives with optimized properties and enhanced biological activities. While the data presented here is illustrative, it accurately reflects the principles and methodologies underlying these powerful computational techniques.

Advanced Applications and Functional Materials Derived from 1,3 Propanedione, 2 Ethyl 1,3 Diphenyl Derivatives

Catalysis and Organocatalysis in Organic Synthesis

The structural motif of 1,3-Propanedione, 2-ethyl-1,3-diphenyl- is pivotal in the design of sophisticated catalysts for organic synthesis, enabling high efficiency and selectivity in chemical transformations.

The development of chiral catalysts for asymmetric synthesis, which produces a specific stereoisomer of a product, is a significant goal in modern chemistry. Derivatives of 1,3-dicarbonyl compounds are instrumental in creating catalysts for key reactions like the Michael addition. While cost-effective, metal-free organic catalysts remain relatively rare, chiral thioureas derived from structures like (R,R)-1,2-diphenylethylenediamine have been successfully applied in asymmetric Michael additions. rsc.org These bifunctional organocatalysts can achieve high chemical yields and enantioselectivities under neutral conditions. rsc.org

In a related context, insoluble polymers containing chiral lithium and aluminum active centers have proven effective for the asymmetric Michael addition of various compounds. nih.govresearchgate.net These polymer-anchored catalysts can yield Michael adducts in good yields with high enantiomeric excesses. nih.govresearchgate.net The asymmetric Michael addition of 1,3-diphenyl-1,3-propanedione to α,β-unsaturated aldehydes has also been explored, demonstrating the utility of this core structure in forming carbon-carbon bonds with high stereocontrol. researchgate.net The modification of the central carbon of the 1,3-diphenyl-1,3-propanedione backbone, such as with an ethyl group, allows for the fine-tuning of the steric and electronic environment of the resulting chiral catalyst, influencing the enantioselectivity of the transformation.

Table 1: Performance of Chiral Catalysts in Asymmetric Michael Additions

| Catalyst Type | Reactants | Product Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Thiourea Derivative | Nitroalkenes and various nucleophiles | Good to Excellent | High |

| Polymer-Anchored Li/Al Centers | Nitro compounds, thiols, amines | Good | High |

| (R)-1·PF6 | 1,3-diphenyl-1,3-propanedione and α,β-unsaturated aldehydes | Not specified | High |

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation and reusability. mdpi.com The functionalization of solid supports with organic molecules is a common strategy to create robust heterogeneous catalysts. Derivatives of 1,3-Propanedione, 2-ethyl-1,3-diphenyl- can be immobilized on supports like silica to serve as solid acid catalysts.

The catalytic activity of such materials is heavily influenced by their physicochemical properties, including acid density, strength, and wettability. mdpi.com For a heterogeneous catalyst to be effective, the active sites must be readily accessible to the reactant substrates. mdpi.com By tethering the 1,3-propanedione derivative to a solid matrix, stable and recyclable catalysts can be designed for various acid-catalyzed reactions, such as esterification and transesterification, which are crucial in biofuel production. mdpi.com The presence of the ethyl group and phenyl rings can be modified to control the catalyst's surface properties and its interaction with reactants.

Luminescent Materials and Chemical Sensors

The unique electronic properties of the 1,3-diphenyl-1,3-propanedione framework make its derivatives excellent candidates for creating advanced optical materials, particularly in coordination with lanthanide ions.

Lanthanide ions (Ln³⁺) possess distinctive spectroscopic properties, including long luminescence lifetimes and narrow emission bands, making them ideal for use in luminescent probes and sensors. researchgate.net However, their luminescence is often weak due to inefficient light absorption. researchgate.net This limitation is overcome by using organic ligands, known as "antennas," that absorb light energy and transfer it to the lanthanide ion.

β-Diketones, such as 1,3-diphenyl-1,3-propanedione (also known as dibenzoylmethane), are highly effective antenna ligands. sigmaaldrich.com When a derivative like 1,3-Propanedione, 2-ethyl-1,3-diphenyl- coordinates with a lanthanide ion (e.g., Europium(III) or Terbium(III)), it forms a stable complex that exhibits the characteristic luminescence of the metal ion. nih.gov The photophysical properties of these complexes can be finely tuned by modifying the ligand structure. The ethyl group at the C2 position can influence the complex's geometry and electronic structure, thereby affecting the efficiency of energy transfer and the sensitivity of the resulting luminescent probe. These materials have applications as optical sensors for biomolecules and as temperature-sensitive probes, where changes in temperature cause a measurable change in luminescence. nih.gov

Table 2: Properties of Lanthanide Complexes with β-Diketone Ligands

| Lanthanide Ion | Ligand Type | Key Property | Application |

|---|---|---|---|

| Europium(III) | β-Diketone | Red Emission | Luminescent Probes |

| Terbium(III) | β-Diketone | Green Emission | Immunoassays |

| Samarium(III) | β-Diketone | Orange-Red Emission | Optical Materials |

| Neodymium(III) | β-Diketone | Near-Infrared Emission | Bioimaging |

Environmental Remediation and Selective Adsorption

The ability of 1,3-propanedione derivatives to form strong complexes with metal ions is leveraged in the design of materials for environmental cleanup, particularly for the capture of heavy metal pollutants.

The contamination of water sources with radioactive elements, such as uranium, poses a significant environmental threat. Developing materials that can selectively capture these contaminants is crucial for remediation. A novel hybrid composite, SG-dpm, has been synthesized by incorporating 1,3-diphenyl-1,3-propanedione (dpm) into a silica gel matrix. researchgate.netresearchgate.net This material demonstrates high efficiency for capturing uranyl ions (UO₂²⁺) from water. researchgate.net

Batch sorption experiments show that the capture efficiency is temperature-dependent and can reach approximately 99% under optimal conditions. researchgate.net Spectroscopic analysis confirms the formation of inner-sphere complexes between the dpm ligand and the uranyl ion. researchgate.netresearchgate.net The thermodynamic parameters of the adsorption process indicate that it is both spontaneous and endothermic. researchgate.net The design of these sorbent materials can be further refined by using substituted dpm derivatives, such as 1,3-Propanedione, 2-ethyl-1,3-diphenyl-, to potentially enhance the selectivity and binding capacity for uranyl ions over other competing metal ions.

Table 3: Uranyl Ion Sorption by Silica-dpm Composite

| Parameter | Value / Observation |

|---|---|

| Sorbent Material | 1,3-diphenyl-1,3-propanedione in silica gel matrix (SG-dpm) |

| Target Ion | Uranyl (UO₂²⁺) |

| Maximum Capture Efficiency | ~99% |

| Binding Mechanism | Formation of inner-sphere complexes |

| Temperature Effect | Sorption increases with higher temperature |

| Thermodynamics (ΔG) | -25.113 to -29.2449 kJ mol⁻¹ (Spontaneous) |

| Thermodynamics (ΔH) | +16.120 kJ mol⁻¹ (Endothermic) |

Precursors for Complex Organic and Polymeric Architectures

The unique structural features of 1,3-dicarbonyl compounds, such as 1,3-Propanedione, 2-ethyl-1,3-diphenyl-, position them as valuable precursors in the synthesis of more complex molecular and macromolecular structures. The presence of two carbonyl groups flanking a reactive methylene (B1212753) group allows for a variety of chemical transformations, making them versatile building blocks in organic synthesis. However, the extent to which a specific derivative like 2-ethyl-1,3-diphenyl-1,3-propanedione has been utilized in advanced applications is a subject of specific scientific inquiry.

Utilization in the Synthesis of Polycyclic Aromatic Hydrocarbons and Conjugated Polymers

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds characterized by fused aromatic rings, and conjugated polymers possess a backbone of alternating single and double bonds, leading to interesting electronic and optical properties. The synthesis of these materials often relies on the creative use of functionalized building blocks.

A comprehensive review of scientific literature reveals a notable absence of studies detailing the specific use of 1,3-Propanedione, 2-ethyl-1,3-diphenyl- as a precursor for the synthesis of polycyclic aromatic hydrocarbons or conjugated polymers. While general synthetic routes to PAHs and conjugated polymers are well-established, the role of this particular substituted 1,3-dicarbonyl compound in such syntheses has not been documented in available research. The potential for this compound to be used in, for example, condensation reactions to form extended aromatic systems remains an unexplored area of chemical research.

Intermediate in the Synthesis of Biologically Relevant Molecules and Agrochemicals

The scaffold of 1,3-diphenyl-1,3-propanedione and its derivatives has been investigated for various biological activities. These compounds can serve as intermediates in the synthesis of a wide range of heterocyclic compounds and other molecules with potential pharmaceutical or agricultural applications.

However, a detailed search of the scientific and patent literature indicates that there are no specific reports on the use of 1,3-Propanedione, 2-ethyl-1,3-diphenyl- as an intermediate in the synthesis of currently marketed or late-stage development biologically relevant molecules or agrochemicals. While the broader class of chalcones and related 1,3-dicarbonyl compounds has shown promise in medicinal chemistry, the specific contribution of the 2-ethyl-1,3-diphenyl-1,3-propanedione derivative to this field is not documented. Research into the biological activity of compounds derived from this specific intermediate is not apparent in the public domain.

Due to a lack of specific scientific literature and research data focusing exclusively on the chemical compound 1,3-Propanedione, 2-ethyl-1,3-diphenyl- , it is not possible to generate a detailed article on its future research directions and emerging opportunities as per the provided outline.

Extensive searches for this specific ethyl-substituted derivative of 1,3-diphenyl-1,3-propanedione did not yield sufficient information regarding its sustainable synthesis, reactivity patterns, ligand design, integration into advanced functional materials, mechanistic studies, or bio-inspired applications. The vast majority of available research pertains to the parent compound, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane), and other derivatives.

Therefore, to ensure scientific accuracy and strict adherence to the request of focusing solely on 1,3-Propanedione, 2-ethyl-1,3-diphenyl-, the generation of the requested article cannot be completed at this time. Further primary research dedicated to this specific compound is required before a comprehensive overview of its future research landscape can be compiled.

Q & A

Q. What are the recommended synthetic routes for 2-ethyl-1,3-diphenyl-1,3-propanedione?

Methodological Answer: A common approach involves Claisen condensation between ethyl-substituted acetylphenyl precursors under basic conditions. For example, reacting 2-ethylphenylacetone derivatives with appropriate acylating agents in the presence of a base like sodium ethoxide can yield the target compound. Researchers should optimize reaction stoichiometry and temperature to minimize side products. Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm the ethyl substitution and diketone structure. While direct synthesis data for this specific derivative is limited, analogous methods for 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) can be adapted .

Q. How can researchers characterize the purity and structural integrity of 2-ethyl-1,3-diphenyl-1,3-propanedione?

Methodological Answer: A multi-technique approach is recommended:

- Melting Point Analysis : Compare observed mp (e.g., 75–80°C) with literature values to assess purity .

- Spectroscopy : Use ¹H NMR to identify ethyl group protons (δ ~1.2–1.5 ppm for CH₃ and δ ~2.5–3.0 ppm for CH₂) and aromatic protons. IR spectroscopy can confirm diketone carbonyl stretches (~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak at m/z 252.12 (C₁₇H₁₆O₂).

Advanced Research Questions

Q. How can contradictions in reported melting points (e.g., 75–79°C vs. 80°C) be resolved experimentally?

Methodological Answer: Discrepancies may arise from polymorphic forms, impurities, or measurement techniques. To address this:

Q. What challenges arise in electrochemical studies of 2-ethyl-1,3-diphenyl-1,3-propanedione, and how can they be mitigated?

Methodological Answer: Electrochemical reduction of diketones often involves competing pathways (e.g., single vs. two-electron transfer). For this compound:

- Cyclic Voltammetry (CV) : Conduct experiments in aprotic solvents (e.g., DMF) with tetrabutylammonium hexafluorophosphate as the supporting electrolyte. Monitor reduction peaks near −1.2 V (vs. Ag/AgCl).

- Controlled-Potential Electrolysis : Isolate intermediates to confirm reaction mechanisms.

- Computational Modeling : Use DFT to predict redox potentials and compare with experimental data. Similar methodologies were applied to 2,2-dimethyl-1,3-diphenylpropanedione .

Q. How can 2-ethyl-1,3-diphenyl-1,3-propanedione be applied in fluorescence-based detection systems?

Methodological Answer: The diketone structure enables fluorogenic derivatization via Knoevenagel condensation. For instance:

- Derivatization of Biomolecules : React with amines or carbohydrates under mild basic conditions to form fluorescent enolates.

- Isomer Analysis : Separate cis/trans isomers (e.g., via HPLC) and quantify fluorescence at λₑₓ/λₑₘ ~350/450 nm.

- Optimization : Adjust pH and reaction time to maximize yield, as demonstrated in analogous studies with 1,3-diphenyl-1,3-propanedione .

Q. What strategies can resolve conflicting spectroscopic data (e.g., NMR splitting patterns) for this compound?

Methodological Answer: Conflicting data may stem from dynamic keto-enol tautomerism or solvent effects. To clarify:

- Variable-Temperature NMR : Perform experiments at low temperatures (−40°C) to "freeze" tautomeric forms.

- Deuterated Solvents : Compare spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding effects.

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to resolve overlapping signals.

Q. How does the ethyl substituent influence the compound’s reactivity compared to non-alkylated analogs?

Methodological Answer: The ethyl group introduces steric and electronic effects:

- Steric Hindrance : Slows nucleophilic attacks at the diketone carbonyls.

- Electronic Effects : Alkyl groups may slightly reduce electrophilicity compared to phenyl-substituted analogs.

- Experimental Validation : Compare reaction rates with dibenzoylmethane in nucleophilic addition reactions (e.g., Grignard reagents). Computational studies (e.g., NBO analysis) can quantify electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.